3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound with a molecular formula of C23H25N3O4 This compound is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Group: The benzodioxole group is synthesized through the reaction of catechol with formaldehyde under acidic conditions.
Piperazine Ring Formation: The benzodioxole group is then reacted with piperazine to form the benzodioxol-5-ylmethyl-piperazine intermediate.
Pyrrolidine-2,5-dione Core Formation: The final step involves the reaction of the benzodioxol-5-ylmethyl-piperazine intermediate with 3-methylphenyl-pyrrolidine-2,5-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-3-2-4-18(11-16)26-22(27)13-19(23(26)28)25-9-7-24(8-10-25)14-17-5-6-20-21(12-17)30-15-29-20/h2-6,11-12,19H,7-10,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMWFRQXKCDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386957 |
Source
|
Record name | SMR000104779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5931-00-0 |
Source
|
Record name | SMR000104779 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00386957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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